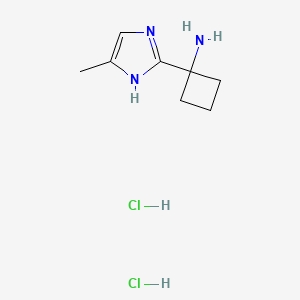

![molecular formula C13H16N4O3S B2869081 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428372-75-1](/img/structure/B2869081.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide” is a complex organic compound. The compound contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is often found in various drugs and has diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, an in-house database of synthesizable ester prodrugs of some well-known NSAIDs was developed by combining their -COOH group with -OH of a newly identified antioxidant 4-(1H-benzo[d]imidazol-2-yl)phenol (BZ) .

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide, have been studied for their cardiac electrophysiological activity. These compounds demonstrate potential as selective class III agents, indicating their viability in producing class III electrophysiological activity in the N-substituted benzamide series. This makes them candidates for addressing cardiac arrhythmias and related conditions (Morgan et al., 1990).

Catalytic Synthesis of Benzimidazoles

Ionic liquids containing the imidazolium salt, structurally related to this compound, have been identified as efficient catalysts for the synthesis of benzimidazole derivatives. These compounds facilitate the condensation of benzene-1, 2-diamine with aromatic aldehydes, suggesting applications in green chemistry and organic synthesis (Khazaei et al., 2011).

Modification Strategies to Reduce Metabolism

Research has focused on systematic structure modifications of compounds like this compound to reduce metabolism mediated by aldehyde oxidase (AO). This is particularly relevant for drug discovery programs where rapid metabolism can limit the therapeutic potential of a drug (Linton et al., 2011).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, structurally similar to this compound, have been synthesized as potential antiulcer agents. These compounds have demonstrated cytoprotective properties, suggesting their potential use in treating ulcers (Starrett et al., 1989).

Angiotensin II Receptor Antagonists

N-(biphenylylmethyl)imidazoles, related to this compound, have been developed as nonpeptide angiotensin II receptor antagonists. These compounds show potential for oral administration in treating hypertension, differing from earlier series which were active only intravenously (Carini et al., 1991).

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-21(19,20)17-7-9(8-17)13(18)14-6-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,14,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCBNXPTVHHSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)

![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)

![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)

![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2869013.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)

![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)

![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)